N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a pyrrolidine ring attached to a carboxamide group, with two fluorine atoms substituted at the 2 and 4 positions of the phenyl ring.
Mechanism of Action
Target of Action
The primary targets of N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of This compound ’s action are currently under investigation . Preliminary studies suggest that it may have an impact on apoptotic activities of certain cell lines by affecting both pro-apoptotic and anti-apoptotic relevant genes .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound is an area of active research . Factors such as pH, temperature, and presence of other compounds can potentially affect the compound’s action.
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes and proteins, influencing their function and potentially altering biochemical pathways .
Cellular Effects
N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide has been observed to have effects on various types of cells and cellular processes. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could be due to the compound’s stability, degradation, or long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Threshold effects may be observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It could interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide typically involves the reaction of 2,4-difluoroaniline with pyrrolidine-1-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a lead compound for the development of new drugs or as a tool for understanding biological pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of certain products or processes.
Comparison with Similar Compounds
- N-(2,4-difluorophenyl)pyrrolidine-2-carboxamide
- N-(2,4-difluorophenyl)pyrrolidine-3-carboxamide
- N-(2,4-difluorophenyl)pyrrolidine-4-carboxamide
Comparison: N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide is unique due to the position of the carboxamide group on the pyrrolidine ring. This positioning can influence the compound’s reactivity, biological activity, and overall properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it distinct in its applications and effects.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-8-3-4-10(9(13)7-8)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBDOIXLUULXND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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